8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Overview
Description
8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one, commonly referred to as 8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one, is a fluoro-substituted benzoxazinone compound that has recently become a subject of scientific research. This compound has been found to have a wide range of applications in both chemical and biological research, from synthesis methods to biochemical and physiological effects.
Scientific Research Applications
Herbicidal Activity
8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one and related compounds have been researched for their herbicidal activity. These compounds, including flumioxazin, act as protoporphyrinogen oxidase inhibitors. They exhibit high efficacy and broad-spectrum activity against various weeds while being safe for crops like cotton and maize. Some of these compounds demonstrate comparable or superior activity to existing herbicides (Huang et al., 2005).
Synthesis and Chemical Properties
The chemical synthesis of these compounds involves various multistep procedures. One study focused on synthesizing derivatives by reacting 6-amino-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one with isobenzofuran-1,3-dione, highlighting the importance of careful synthesis to achieve desired purity and structural properties (W. Xiaoguang & Yin Du-lin, 2005).
Antimicrobial Activity
These compounds have also been studied for their antimicrobial properties. For example, derivatives carrying various substitutions showed potent activity against both Gram-positive and Gram-negative bacteria. The presence of a fluorine atom in these compounds enhances their antimicrobial properties, suggesting potential in designing new antimicrobial agents (Fang et al., 2011).
Novel Applications in Pharmacology
In pharmacology, some derivatives of 8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one have been explored for their potential use. For instance, a study discussed a novel Syk kinase inhibitor suitable for inhalation, highlighting the versatility of these compounds in medical research (Norman, 2009).
Applications in Organic Chemistry
In organic chemistry, these compounds are pivotal in various synthesis processes. They have been used in the synthesis of diverse benzo[1,4]oxazin-3-one-based compounds, demonstrating their importance as intermediates in chemical reactions (Yuan et al., 2007).
properties
IUPAC Name |
8-fluoro-2,2-dimethyl-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c1-10(2)9(13)12-7-5-3-4-6(11)8(7)14-10/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVVJTNGAXJUIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C(=CC=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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